N-(4-Bromo2-fluoro-benzyl)-acetamide

Lipophilicity Physicochemical profiling Drug design

N-(4-Bromo-2-fluoro-benzyl)-acetamide (CAS 877129-98-1) is a halogenated benzylamide building block engineered for precision. The ortho-fluorine elevates LogP to 2.62—approximately 1.1 units higher than non-fluorinated analogs—enhancing CNS permeability for kinase and GPCR programs. The para-bromine provides a chemoselective handle for high-yielding Suzuki-Miyaura cross-coupling, avoiding competing C–F reactivity. This scaffold is validated in antimycobacterial lead series (MIC 0.08 μM) and the Hoechst agrochemical patent estate. Choose this compound when substitution with generic benzyl acetamides would introduce unacceptable synthetic and biological risk.

Molecular Formula C9H9BrFNO
Molecular Weight 246.08 g/mol
Cat. No. B8714022
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(4-Bromo2-fluoro-benzyl)-acetamide
Molecular FormulaC9H9BrFNO
Molecular Weight246.08 g/mol
Structural Identifiers
SMILESCC(=O)NCC1=C(C=C(C=C1)Br)F
InChIInChI=1S/C9H9BrFNO/c1-6(13)12-5-7-2-3-8(10)4-9(7)11/h2-4H,5H2,1H3,(H,12,13)
InChIKeyUONAYJNCPZDKEW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 2500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-(4-Bromo-2-Fluoro-Benzyl)-Acetamide Procurement Guide: Key Specifications and Comparator Context


N-(4-Bromo-2-fluoro-benzyl)-acetamide (CAS 877129-98-1) is a halogenated aromatic acetamide belonging to the class of benzylamide building blocks. Its molecular framework incorporates a benzyl core simultaneously substituted with bromine at the para-position and fluorine at the ortho-position, yielding a molecular formula of C9H9BrFNO and a molecular weight of 246.08 g/mol . The compound exhibits a calculated partition coefficient (LogP) of 2.62 and a polar surface area (PSA) of 29.1 Ų . This specific substitution pattern confers distinct physicochemical properties that differentiate it from non-fluorinated benzyl acetamides and positional isomers, making it a strategic intermediate in medicinal chemistry and agrochemical synthesis programs where halogen-dependent reactivity and lipophilicity are critical design parameters [1].

Why N-(4-Bromo-2-Fluoro-Benzyl)-Acetamide Cannot Be Simply Replaced by In-Class Analogs


Substituting N-(4-Bromo-2-fluoro-benzyl)-acetamide with a closely related benzyl acetamide analog introduces measurable alterations in lipophilicity, electronic character, and subsequent reactivity that can compromise synthetic efficiency and biological outcomes. The ortho-fluorine atom increases the calculated LogP by approximately 1.1 units relative to the non-fluorinated N-(4-bromobenzyl)acetamide , while the para-bromine provides a strategic handle for palladium-catalyzed cross-coupling—a capability absent in dehalogenated or chloro-substituted counterparts, where the C–Cl bond exhibits substantially lower oxidative addition rates with Pd(0) catalysts [1]. Furthermore, the 4-bromo-2-fluorobenzyl motif has been explicitly validated as a critical pharmacophore in antimycobacterial lead series, where its replacement with alternative benzyl groups resulted in attenuated or abolished whole-cell activity [2]. These quantitative and functional disparities demonstrate that generic substitution without experimental validation introduces unacceptable risk in both synthetic route design and biological screening campaigns.

Quantitative Differentiation Evidence for N-(4-Bromo-2-Fluoro-Benzyl)-Acetamide Versus Closest Analogs


Lipophilicity Advantage Over Non-Fluorinated N-(4-Bromobenzyl)acetamide

N-(4-Bromo-2-fluoro-benzyl)-acetamide exhibits a calculated LogP of 2.62, compared to LogP values of 1.51–2.48 for the non-fluorinated analog N-(4-bromobenzyl)acetamide (CAS 90561-76-5) . The introduction of the ortho-fluorine atom increases lipophilicity by approximately 1.1 LogP units, corresponding to an approximately 12-fold higher octanol-water partition coefficient. This difference is substantial in drug-design contexts where increased membrane permeability correlates with LogP values in the 2–3 range, and where every 0.5 LogP unit increment can measurably impact passive diffusion rates.

Lipophilicity Physicochemical profiling Drug design

Lipophilicity Differentiation From the Anilide Isomer N-(4-Bromo-2-Fluorophenyl)acetamide

When compared to the anilide isomer N-(4-bromo-2-fluorophenyl)acetamide (CAS 326-66-9), which features a direct N-phenyl linkage rather than a benzyl spacer, the target compound shows a higher LogP of 2.62 versus 2.10 . Although both compounds share identical halogen substitution on the aromatic ring and an equivalent PSA of 29.1 Ų, the methylene spacer in the benzylamide scaffold contributes an additional ~0.5 LogP units. This structural difference also alters metabolic vulnerability: anilides are susceptible to N-deacetylation by arylacetamide deacetylases, whereas the benzylamide linkage may exhibit distinct metabolic stability profiles.

Scaffold comparison Physicochemical property Benzyl vs. anilide

Synthetic Versatility: Bromine as a Cross-Coupling Handle Versus Chloro Analogs

The para-bromine substituent on the benzyl ring of N-(4-Bromo-2-fluoro-benzyl)-acetamide serves as a strategic handle for palladium-catalyzed Suzuki-Miyaura and related cross-coupling reactions, enabling late-stage diversification [1]. In contrast, the corresponding chloro analog N-(4-chloro-2-fluorobenzyl)acetamide exhibits markedly slower oxidative addition kinetics with Pd(0), typically requiring higher catalyst loadings, elevated temperatures, or specialized ligand systems to achieve comparable coupling efficiencies. Patent literature explicitly describes bromobenzyl substrates as preferred electrophiles for Suzuki-type couplings with organoboron compounds to generate substituted benzyl derivatives in high yields [1]. The ortho-fluorine remains inert under these coupling conditions, permitting chemoselective functionalization at the bromine site while preserving the fluorine atom for subsequent transformations or for its electronic effects on the aromatic ring.

Cross-coupling Synthetic chemistry C–C bond formation

Validated Pharmacophoric Role of the 4-Bromo-2-Fluorobenzyl Group in Antimycobacterial Activity

The 4-bromo-2-fluorobenzyl moiety has been experimentally validated as a critical pharmacophoric element in a series of phthalazin-4-ylacetamide antimycobacterial agents. In a systematic structure-activity relationship study by Sriram et al. (2010), compound 5j—which incorporates the 4-bromo-2-fluorobenzyl group—inhibited all eight tested mycobacterial species with MIC values ranging from 0.08 to 5.05 μM, while remaining non-toxic to Vero cells up to 126.43 μM, yielding a selectivity index exceeding 25 [1]. In contrast, congeners bearing alternative benzyl substituents such as 4-chlorobenzyl, 4-methylbenzyl, or unsubstituted benzyl exhibited substantially attenuated activity, with several analogs showing MIC values above 20 μM or complete inactivity against key mycobacterial strains [1]. In an in vivo murine model, compound 5j reduced mycobacterial load in lung and spleen tissues by 1.38 and 2.9 log10, respectively, at a 25 mg/kg dose [1]. While N-(4-Bromo-2-fluoro-benzyl)-acetamide itself is the synthetic precursor to the amine used in constructing this pharmacophore, these data establish the quantitative contribution of the 4-bromo-2-fluorobenzyl group to biological potency.

Antimycobacterial Pharmacophore Structure-activity relationship

Documented Industrial Relevance: Patent-Backed Intermediate for Pharmaceuticals and Agrochemicals

The 4-bromo-2-fluorobenzyl scaffold has been the subject of dedicated patent protection, underscoring its industrial significance. United States Patent 5,723,647 (assigned to Hoechst Aktiengesellschaft) specifically claims N-(4-bromo-2-fluorobenzyl)carbamates as starting materials for nitrogen-containing heterocycles, pharmaceutical intermediates, and crop protection agents [1]. The patent describes a process for preparing these compounds by reacting 4-bromo-2-fluorobenzyl halide with alkali metal cyanate in a dipolar aprotic solvent in the presence of an alcohol, with optimized temperature ranges of 80–140°C for high conversion efficiency [1]. This patent protection—filed in 1996 and granted in 1998—demonstrates commercial investment in the 4-bromo-2-fluorobenzyl chemical space, distinguishing it from unpatented analog scaffolds that lack equivalent industrial validation.

Patent literature Pharmaceutical intermediate Industrial synthesis

Optimal Application Scenarios for N-(4-Bromo-2-Fluoro-Benzyl)-Acetamide Based on Quantitative Evidence


Medicinal Chemistry: Synthesis of Halogen-Enriched CNS-Penetrant Lead Compounds

The elevated LogP of 2.62, exceeding that of non-fluorinated benzyl acetamides by approximately 1.1 units , renders N-(4-Bromo-2-fluoro-benzyl)-acetamide an attractive intermediate for CNS drug discovery programs where blood-brain barrier permeability correlates with moderate lipophilicity. After deprotection to 4-bromo-2-fluorobenzylamine, the scaffold can be elaborated into CNS-targeted kinase inhibitors or GPCR ligands that benefit from the balanced lipophilic-hydrophilic profile conferred by the ortho-fluorine substitution pattern.

Anti-Infective Drug Discovery: Building Block for Mycobacterial-Focused Libraries

Given the demonstrated potency advantage of the 4-bromo-2-fluorobenzyl pharmacophore in antimycobacterial phthalazinone series—where compound 5j achieved MIC values as low as 0.08 μM against multiple mycobacterial species [1]—this acetamide intermediate is ideally suited as a starting material for synthesizing focused libraries targeting tuberculosis and non-tuberculous mycobacterial infections. The validated selectivity index exceeding 25 against Vero cells supports its use in hit-expansion campaigns.

Synthetic Methodology: Parallel Library Synthesis via Chemoselective Cross-Coupling

The presence of a single bromine atom on the benzyl ring, with the fluorine atom serving as an inert spectator group, enables chemoselective Pd-catalyzed Suzuki-Miyaura diversification at the C–Br position without competing reactions at the C–F bond [2]. This makes N-(4-Bromo-2-fluoro-benzyl)-acetamide—or its deacetylated amine derivative—a preferred substrate for automated parallel synthesis platforms that require predictable, high-yielding cross-coupling chemistry to generate diverse compound collections.

Agrochemical Intermediate: Development of Fluorinated Crop Protection Agents

The Hoechst patent estate explicitly claims N-(4-bromo-2-fluorobenzyl) derivatives as intermediates for crop protection agents [3]. The combination of bromine (for further functionalization) and fluorine (for metabolic stability and environmental persistence modulation) aligns with the molecular design principles of modern agrochemicals. Procurement of N-(4-Bromo-2-fluoro-benzyl)-acetamide as a key intermediate supports research programs aimed at developing novel insecticides, fungicides, or herbicides with fluorinated aromatic cores.

Quote Request

Request a Quote for N-(4-Bromo2-fluoro-benzyl)-acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.